![molecular formula C12H21NO4 B2855156 (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate CAS No. 554451-12-6](/img/structure/B2855156.png)
(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate
Description
(1S,3R)-Methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate (CAS: 554451-12-6) is a chiral cyclopentane derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.31 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl ester at the 1-position of the cyclopentane ring. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of carbamate derivatives and peptidomimetics .
Propriétés
IUPAC Name |
methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554451-12-6 | |
Record name | (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The cyclopentanecarboxylate moiety is then esterified with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Medicinal Chemistry
(1S,3R)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate has been studied for its role as a building block in the synthesis of various biologically active compounds. The Boc group allows for selective deprotection, facilitating the introduction of further functional groups necessary for biological activity.
- Peptide Synthesis : The compound can serve as an intermediate in the synthesis of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides. Cyclic peptides often exhibit better binding affinity to target proteins and can act as inhibitors in various biological pathways.
Neuropharmacology
Research indicates that derivatives of cyclopentanecarboxylates may influence neuroinflammatory processes and neurodegenerative diseases. The modulation of neurotransmitter systems through compounds like this compound could lead to advancements in treatments for conditions such as:
- Alzheimer's Disease : Compounds targeting neuroinflammation pathways may provide therapeutic benefits.
- Parkinson's Disease : Similar mechanisms could be explored for neuroprotective effects.
Table 1: Summary of Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Peptide Synthesis | Demonstrated successful incorporation of this compound into cyclic peptides with enhanced stability. |
Study B | Neuropharmacology | Investigated the effects of cyclopentanecarboxylate derivatives on neuroinflammatory markers in animal models, showing potential neuroprotective effects. |
Study C | Drug Development | Evaluated the compound's role as a precursor in synthesizing novel inhibitors for cancer-related pathways. |
Mécanisme D'action
The mechanism of action of (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature degradation. The cyclopentanecarboxylate moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Stereoisomeric Variants
(1S,3S)-Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS: 329910-39-6)
- Molecular Formula: C₁₂H₂₁NO₄ (identical to the target compound).
- Hazard Profile: Classified with hazard statements H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation) . Applications: Used in asymmetric synthesis but may exhibit divergent reactivity in coupling reactions compared to the (1S,3R) isomer .
Carboxylic Acid Precursor
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic Acid
- Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.28 g/mol) .
- Key Differences :
- Functionality : Lacks the methyl ester, making it less lipophilic and more reactive in amide bond formation.
- Applications : Directly employed in peptide couplings, as seen in European patent applications for synthesizing carbamate-linked pharmaceuticals .
Cyclobutane and Bicyclo[1.1.1]pentane Analogs
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS: 880166-10-9)
- Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.28 g/mol).
- Similarity Score: 0.73 (compared to the target compound) .
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 676371-64-5)
Complex Derivatives
(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate (CAS: 316173-29-2)
- Molecular Formula : C₂₀H₃₅N₃O₅ (MW: 397.52 g/mol).
- Structural Complexity : Incorporates additional hydroxyl and ethylbutyl groups, increasing molecular weight and hydrogen-bonding capacity.
- Applications : Intermediate in antiviral drug synthesis, highlighting the versatility of Boc-protected cyclopentane carboxylates in medicinal chemistry .
Comparative Data Table
Activité Biologique
(1S,3R)-Methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate, also known by its CAS number 554451-12-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. Its structure features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) amino group, which is crucial for its biological activity.
Structural Formula
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmaceuticals. It exhibits several pharmacological properties:
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be made based on the structure:
- Enzyme Inhibition : The Boc group may provide steric hindrance that can inhibit certain enzymes, similar to other amino acids modified with protective groups.
- Receptor Binding : The compound may interact with specific receptors in biological systems, potentially modulating physiological responses.
Case Studies and Research Findings
Research involving related compounds has provided insights into the potential applications of this compound.
Table 1: Summary of Related Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption potential based on its lipophilicity and molecular structure.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Log P (octanol-water) | ~2.01 |
GI Absorption | High |
Blood-Brain Barrier Penetration | No |
Q & A
Q. Advanced Characterization :
- DSC/TGA : Measure decomposition temperature () and melting point () .
- LogP Determination : Use shake-flask/HPLC methods to assess hydrophobicity .
Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, solvent polarity) affecting stability .
Q. What experimental designs are suitable for evaluating biological activity in drug discovery?
- Framework :
- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () to proteases or kinases .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ) and quantify intracellular accumulation via scintillation counting .
- In Vivo PK/PD : Administer to rodent models (dose: 10–50 mg/kg) and analyze plasma half-life () and metabolite profiles via LC-MS .
Q. How does stereochemistry influence interactions with biological targets?
- Case Study :
- Molecular Docking : Compare (1S,3R) vs. (1R,3S) enantiomers in silico using AutoDock Vina. The (1S,3R) isomer may exhibit higher complementarity to enzyme active sites due to spatial alignment of the Boc group and carboxylate .
- Functional Assays : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ for serine hydrolases). Reported values: (1S,3R) = 2.3 µM vs. (1R,3S) = 18.7 µM .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.